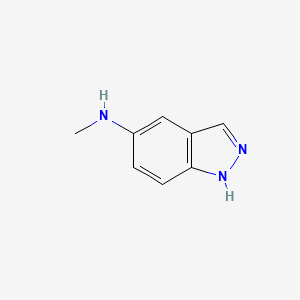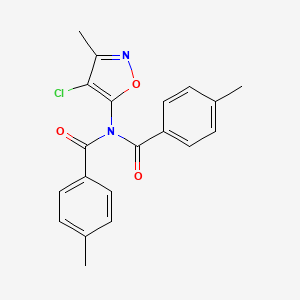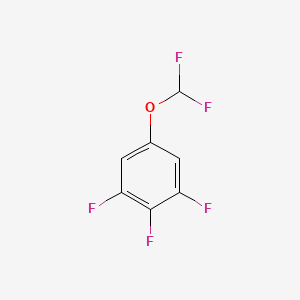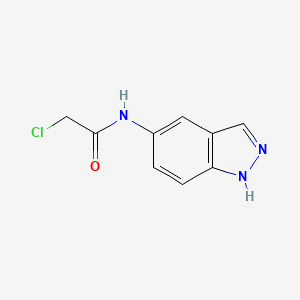
(1H-Indazol-5-yl)-methyl-amine
Übersicht
Beschreibung
(1H-Indazol-5-yl)-methyl-amine is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (1H-Indazol-5-yl)-methyl-amine, also known as N-methyl-1H-indazol-5-amine, focusing on six unique applications:
Anticancer Agents
This compound: has shown potential as a scaffold for developing anticancer agents. Indazole derivatives are known to inhibit various cancer cell lines by targeting specific enzymes and pathways involved in cancer progression. For instance, some indazole-based compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often dysregulated in cancer .
Antimicrobial Agents
Indazole derivatives, including This compound , have been explored for their antimicrobial properties. These compounds can act against a broad spectrum of bacteria and fungi. The unique structure of indazole allows it to interfere with microbial cell wall synthesis and protein function, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Agents
Research has indicated that indazole derivatives possess significant anti-inflammatory properties. This compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Neurological Disorders
Indazole compounds have been investigated for their neuroprotective effectsThis compound may help in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s diseases by inhibiting enzymes that degrade neurotransmitters or by protecting neurons from oxidative stress .
Antihypertensive Agents
Indazole derivatives have been studied for their potential to lower blood pressureThis compound can act as an antihypertensive agent by inhibiting angiotensin-converting enzyme (ACE) or by acting as a vasodilator, thereby helping to manage hypertension .
Catalysis in Organic Synthesis
This compound: can be used as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate reactions such as cyclization, oxidation, and reduction, making it valuable in the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
N-methyl-1H-indazol-5-amine, also known as (1H-Indazol-5-yl)-methyl-amine, primarily targets the TGF-beta receptor type-1 . This receptor plays a crucial role in cell growth and differentiation, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
It is known that indazole derivatives can inhibit the activity of their target proteins, thereby modulating their function . For instance, some indazole derivatives have been found to inhibit the activity of monoamine oxidase, a key enzyme involved in neurotransmitter metabolism .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects suggest that N-methyl-1H-indazol-5-amine may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
N-methyl-1H-indazol-5-amine and other indazole derivatives have demonstrated various biological effects. For example, certain indazole derivatives have shown potent anti-proliferative activity, effectively inhibiting cell growth in various neoplastic cell lines . This suggests that N-methyl-1H-indazol-5-amine may have potential therapeutic applications in the treatment of cancer.
Action Environment
The action, efficacy, and stability of N-methyl-1H-indazol-5-amine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and humidity during storage
Eigenschaften
IUPAC Name |
N-methyl-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-9-7-2-3-8-6(4-7)5-10-11-8/h2-5,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLJYJGTPETJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)
![6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3141444.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3141460.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B3141483.png)
![(E)-N-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B3141484.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)
![N-[(6-bromopyridin-2-yl)methyl]propan-2-amine](/img/structure/B3141507.png)


![(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)